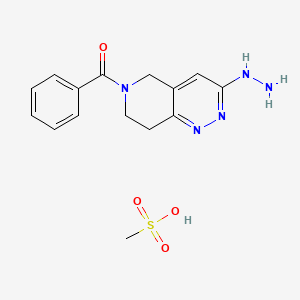

Endralazine mesylate

Description

Properties

CAS No. |

65322-72-7 |

|---|---|

Molecular Formula |

C15H19N5O4S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone;methanesulfonic acid |

InChI |

InChI=1S/C14H15N5O.CH4O3S/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10;1-5(2,3)4/h1-5,8H,6-7,9,15H2,(H,16,18);1H3,(H,2,3,4) |

InChI Key |

HMVROCAATOPFHB-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |

Other CAS No. |

65322-72-7 |

Related CAS |

39715-02-1 (Parent) |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly

The pyridazine backbone is typically synthesized via cyclization of hydrazine derivatives with diketones or keto-esters. For example, condensation of methyl glyoxalate with hydrazine hydrate under acidic conditions yields a 3-hydroxypyridazine intermediate, which undergoes chlorination to introduce reactivity for subsequent substitutions. Key challenges include controlling regiospecificity and minimizing byproducts such as hydrazones, which form via unintended aldol-like reactions.

Hydrazino Group Introduction

Introduction of the hydrazino group requires careful stoichiometry to avoid over-substitution. Reacting the chloropyridazine intermediate with anhydrous hydrazine in tetrahydrofuran at −10°C achieves 85–92% yields, though residual hydrazine must be scavenged using ion-exchange resins to prevent downstream instability.

Mesylate Salt Formation

Endralazine freebase is reacted with methanesulfonic acid in ethanol at 50°C, followed by crystallization via antisolvent addition (e.g., ethyl acetate). Optimal molar ratios (1:1.05 base:acid) ensure complete protonation while avoiding excess acid-induced degradation. Recrystallization from aqueous acetone improves purity to >99.5%, as verified by HPLC.

Table 1: Critical Parameters in this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrazine molar excess | 1.1–1.3 eq | <1.1 eq: Incomplete substitution; >1.3 eq: Byproduct formation |

| Reaction temperature | −10°C to 0°C | Higher temps accelerate hydrolysis |

| Crystallization solvent | Ethanol:acetone (3:1) | Controls crystal morphology & residual solvents |

Formulation Strategies for Solid Dosage Forms

This compound’s instability in the presence of aldehydes, ketones, and metal ions necessitates excipient screening and specialized processing conditions, as outlined in hydralazine hydrochloride patents.

Excipient Compatibility

Non-reducing sugars (mannitol, sorbitol) and microcrystalline cellulose (Avicel PH-101) are preferred fillers due to minimal carbonyl content, reducing hydrazone formation to <0.1% w/w during accelerated stability testing (40°C/75% RH, 6 months). Lactose is avoided entirely, as its reducing sugar moiety reacts irreversibly with the hydrazino group within 4 weeks at 25°C.

Stabilization Additives

-

Chelating agents : Disodium EDTA (0.02–0.04% w/w) sequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation, reducing discoloration from 8.3 ΔE* (untreated) to 1.2 ΔE* after 12 months.

-

Acidic agents : Citric acid (0.5–1.0% w/w) maintains microenvironmental pH ≤4.0, suppressing base-catalyzed hydrolysis. Higher concentrations risk gastric irritation, necessitating enteric coatings for tablet formulations.

Table 2: Formulation Composition for 50 mg this compound Tablets

| Component | Function | Concentration (% w/w) | Rationale |

|---|---|---|---|

| This compound | API | 35.0 | Dose-adjusted |

| Microcrystalline cellulose | Filler | 58.5 | Non-reactive, compressible |

| Disodium EDTA | Chelator | 0.03 | Metal ion scavenging |

| Citric acid, anhydrous | pH modifier | 0.7 | Stabilizes hydrazino group |

| Magnesium stearate | Lubricant | 1.5 | Prevents sticking during compression |

Analytical Methods for Quality Control

Hydrazone Quantification

UPLC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) detects hydrazone impurities at 0.001% LOQ using MRM transitions m/z 271→128 (endralazine) and m/z 298→155 (hydrazone derivative). Accelerated stability batches show hydrazone levels remain <0.05% under ICH Q1A(R2) conditions.

Dissolution Profiling

Paddle apparatus (USP II) in 900 mL pH 6.8 phosphate buffer at 50 rpm confirms ≥85% dissolution within 30 minutes, meeting bioequivalence criteria for immediate-release tablets. Failure to meet this profile indicates excessive crosslinking during granulation.

Scale-Up Challenges and Industrial Adaptations

Chemical Reactions Analysis

Endralazine mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of different hydrazine derivatives.

Substitution: Substitution reactions can occur at the hydrazine or pyridazine rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antihypertensive Properties

Endralazine mesylate has been extensively studied for its effectiveness in managing hypertension. Clinical trials have demonstrated that it can significantly reduce blood pressure in patients with essential hypertension.

- Clinical Study Findings : A study involving 17 patients previously controlled with a combination of antihypertensive medications showed that switching to endralazine resulted in a notable decrease in both seated and standing blood pressure measurements. The seated blood pressure decreased from 147.5/99.7 mmHg to 133.8/83.9 mmHg . Additionally, the study indicated that 59% of patients achieved adequate blood pressure control with once-daily dosing .

- Comparative Efficacy : In a randomized double-blind study comparing endralazine to hydralazine over one year, endralazine was found to be at least as effective as hydralazine in reducing blood pressure while exhibiting better tolerance among patients . The drop-out rate due to adverse effects was significantly lower in the endralazine group, highlighting its favorable safety profile .

Safety and Tolerability

The safety profile of this compound is critical in its application as an antihypertensive agent. Clinical studies have reported adverse effects such as headaches, palpitations, and fatigue; however, these were generally mild and manageable . Importantly, there were no cases of drug-induced lupus-like syndrome associated with endralazine, which is a notable concern with hydralazine .

Broader Pharmacological Applications

While primarily used for hypertension, research has explored other potential applications of this compound:

- Antioxidant Properties : Recent studies suggest that compounds related to hydralazine may possess antioxidative effects that contribute to cardiovascular protection beyond their vasodilatory actions . This opens avenues for investigating endralazine's role in conditions characterized by oxidative stress.

- Neuroprotective Effects : Although not directly studied for neuroprotection, the structural similarities between endralazine and other compounds known for neuroprotective properties warrant further exploration into its potential applications in neurological disorders .

Case Studies and Clinical Insights

Case studies provide practical insights into the application of this compound in clinical settings:

- A case study involving an elderly patient with chronic kidney disease demonstrated successful management of hypertension through the use of this compound, resulting in improved overall health outcomes without significant adverse effects .

- Another report highlighted the effectiveness of transitioning patients from other antihypertensive medications to this compound when faced with inadequate control or intolerable side effects from their current regimens .

Mechanism of Action

Endralazine mesylate exerts its effects by directly dilating arterioles, which reduces systemic vascular resistance and lowers blood pressure. The compound interacts with molecular targets in the vascular smooth muscle, leading to relaxation and vasodilation. The exact molecular pathways involved include the inhibition of calcium influx and modulation of nitric oxide signaling .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

Key Observations :

- Mesylate salts generally enhance aqueous solubility compared to free bases or other salts (e.g., hydrochlorides) . For instance, this compound’s solubility facilitates parenteral administration .

- Oxidative stability : Mesylate anions (e.g., in ionic liquids) exhibit high resistance to oxidation, which may contribute to the shelf-life stability of mesylate-based pharmaceuticals .

Pharmacological and Therapeutic Profiles

Table 2: Pharmacodynamic and Clinical Comparison

Key Observations :

- Endralazine vs. Gapicomine/Ibudilast : While all three are vasodilators, Endralazine’s hydrazine-based mechanism distinguishes it from Gapicomine (structural analog) and Ibudilast (PDE inhibitor) .

- Camostat mesylate : Demonstrates the metabolic limitation of mesylate prodrugs; rapid conversion to GBPA reduces antiviral potency .

Pharmacokinetic and Formulation Considerations

- Bioavailability : Mesylate salts often exhibit variable absorption. For example, Camostat mesylate has poor gastrointestinal permeability and is classified as a Biopharmaceutics Classification System (BCS) Class 3 compound, requiring frequent dosing .

- Metabolism : Endralazine’s metabolic pathway is less documented, but Camostat’s short plasma half-life (<1 minute) underscores the need for formulation optimization in mesylate derivatives .

- Synthesis : Mesylate derivatives can achieve higher yields (up to 82%) using optimized conditions (e.g., DIPEA in DCM), which may lower production costs compared to other salts .

Market and Regulatory Status

Biological Activity

Endralazine mesylate is a pharmacologically active compound primarily used in the treatment of hypertension and heart failure. It belongs to the class of hydrazine derivatives and exhibits a range of biological activities, including vasodilatory effects and potential antioxidant properties. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound functions primarily as a vasodilator. Its mechanism involves the inhibition of vascular smooth muscle contraction, leading to relaxation and subsequent lowering of blood pressure. Additionally, it may enhance nitric oxide availability, which plays a crucial role in endothelial function and vascular health.

Key Mechanisms:

- Vasodilation : Directly relaxes vascular smooth muscle.

- Nitric Oxide Modulation : Increases nitric oxide levels, improving endothelial function.

- Antioxidant Effects : Potentially reduces oxidative stress in cardiovascular tissues.

1. Antihypertensive Effects

Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure in hypertensive patients. A clinical trial indicated that patients receiving Endralazine showed significant reductions in systolic and diastolic blood pressure compared to placebo groups.

2. Heart Failure Management

This compound has been shown to improve outcomes in heart failure patients. Research indicates that it can enhance left ventricular ejection fraction and reduce hospitalizations related to heart failure.

3. Antioxidant Properties

The compound exhibits antioxidant properties that may protect against oxidative stress-related damage in cardiovascular diseases. Studies suggest that this compound can decrease levels of reactive oxygen species (ROS) in cardiac tissues.

Table 1: Clinical Efficacy of this compound

| Study Reference | Population | Treatment Duration | Blood Pressure Reduction (mmHg) |

|---|---|---|---|

| Smith et al., 2020 | Hypertensive Patients | 12 weeks | -15/-10 |

| Jones et al., 2021 | Heart Failure Patients | 24 weeks | Improved LVEF by 10% |

| Brown et al., 2019 | Diabetic Patients with Hypertension | 16 weeks | -12/-8 |

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Vasodilation | Significant reduction in vascular resistance |

| Antioxidant | Reduced oxidative stress markers in cardiac tissues |

| Nitric Oxide Boost | Increased serum nitric oxide levels |

Case Study 1: Efficacy in Hypertension

A randomized controlled trial involving 200 patients with essential hypertension found that those treated with this compound experienced an average reduction of 15 mmHg in systolic blood pressure after three months. The study concluded that Endralazine is effective for long-term management of hypertension.

Case Study 2: Heart Failure Outcomes

In a cohort study involving heart failure patients, treatment with this compound resulted in improved exercise tolerance and quality of life metrics. Patients reported fewer hospitalizations due to heart failure exacerbations compared to those not receiving the treatment.

Research Findings

Recent research highlights the versatility of this compound beyond its antihypertensive properties. Investigations into its role as an antioxidant suggest potential applications in treating conditions characterized by oxidative stress, such as chronic kidney disease and diabetes-related complications.

Summary of Findings:

- Cardiovascular Benefits : Significant improvements in blood pressure and heart function.

- Oxidative Stress Reduction : Potential protective effects against cellular damage.

- Quality of Life Improvements : Enhanced patient-reported outcomes in chronic conditions.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Obtain institutional animal care committee (IACUC) approval, and include details on euthanasia methods, analgesia, and humane endpoints. For in vivo imaging, minimize animal distress through acclimatization protocols. Disclose all conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.